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Compound of Interest

Compound Name: Caftaric acid

CAS No.: 1234-09-9

Cat. No.: B073057 Get Quote

Executive Summary
Caftaric acid (2-O-caffeoyltartaric acid) is the predominant non-flavonoid phenolic compound

in grape must, serving as the primary substrate for enzymatic oxidation in the early stages of

winemaking. Beyond its role as a precursor to oxidative browning, it is a critical "sacrificial"

antioxidant that preserves varietal aromatics and stabilizes color through copigmentation. For

drug development professionals, caftaric acid represents a bio-accessible delivery system for

caffeic acid, exhibiting significant radical scavenging and anti-inflammatory potential.

This guide details the mechanistic pathways of caftaric acid oxidation, its interaction with

glutathione (the "GSH Trap"), analytical quantification via HPLC-DAD, and its

pharmacokinetics.

Chemical Architecture & Biosynthesis
Molecular Identity: Caftaric acid is an ester formed by the condensation of caffeic acid (a

hydroxycinnamic acid) and tartaric acid (the principal organic acid in grapes).

Formula:

Molar Mass: 312.23 g/mol
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Key Moiety: The ortho-diphenol (catechol) group on the caffeic acid ring, which is the site of

high redox activity.

Biosynthetic Origin: Synthesized via the phenylpropanoid pathway, L-phenylalanine is

deaminated to cinnamic acid, hydroxylated to coumaric and caffeic acids, and finally esterified

with tartaric acid by the enzyme hydroxycinnamoyl-CoA:tartrate hydroxycinnamoyl transferase

(HTT).

The Oxidation Cascade: The "GSH Trap" Mechanism
The metabolic fate of caftaric acid during grape processing is the single most important

determinant of white wine color stability. This process is governed by Polyphenol Oxidase

(PPO) and the availability of Glutathione (GSH).

The Mechanism[1]
Enzymatic Oxidation: Upon grape crushing, PPO (tyrosinase) rapidly oxidizes the o-diphenol

of caftaric acid into caftaric acid o-quinone.

The Branch Point (Critical Control):

Pathway A (High GSH): If glutathione is present, it performs a nucleophilic attack on the

quinone ring, forming 2-S-glutathionyl caftaric acid, historically known as the Grape

Reaction Product (GRP). GRP is not a substrate for PPO; it effectively terminates the

browning reaction.

Pathway B (Depleted GSH): If GSH is exhausted, caftaric acid quinones act as potent

electrophiles. They oxidize other phenols (like flavanols) or polymerize, creating brown

melanoidin pigments.

Mechanism Visualization
The following diagram illustrates the redox cycling and the "GSH Trap" that prevents browning.
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Caption: The "GSH Trap" mechanism. GRP formation (green path) sequesters the quinone,

preventing the formation of brown pigments (black path).

Sensory & Color Modulation: Copigmentation
In red wines, caftaric acid acts as a primary copigment. It does not contribute color itself but

stabilizes anthocyanins (red pigments) through non-covalent interactions.

Mechanism: Intermolecular
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stacking between the planar aromatic ring of caftaric acid and the anthocyanin (e.g.,
Malvidin-3-glucoside).

Result:

Hyperchromic Shift: Increases absorbance intensity (up to 50% more color).

Bathochromic Shift: Shifts color toward purple/blue wavelengths (520nm

530nm).

Protection: Shields the anthocyanin from hydration (which causes color loss) and

oxidation.

Analytical Protocol: HPLC-DAD Quantification
Objective: Accurate quantification of caftaric acid and GRP to assess oxidation status.

Methodological Principles
Stationary Phase: C18 Reverse Phase is required to retain polar phenolic acids.

Mobile Phase pH: Must be acidic (pH < 3.0) to suppress the ionization of the carboxylic acid

groups (

), ensuring the molecule is neutral and interacts with the hydrophobic column.

Detection: 320 nm is the

for hydroxycinnamates.[1]

Step-by-Step Workflow
Sample Preparation:

Centrifuge wine/must at 4,000 RPM for 5 min.

Filter supernatant through 0.45

m PTFE (hydrophilic) syringe filter.
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Note: Avoid Nylon filters as they can bind polyphenols.

Chromatographic Conditions:

Parameter Specification

Column

C18 (e.g., LiChrosphere 100 RP-18), 250mm x

4mm, 5

m particle size

Flow Rate 1.0 mL/min

Temperature 25°C - 30°C (Controlled)

Injection
20

L

Detection Diode Array (DAD) at 320 nm

Gradient Profile:

Solvent A: Water + 2% Acetic Acid (or 0.1% Formic Acid).

Solvent B: Acetonitrile + Water (80:20) + 2% Acetic Acid.

Time (min) % Solvent A % Solvent B Phase Description

0 100 0 Equilibration

5 90 10 Elution of GRP (Polar)

15 80 20
Elution of Caftaric

Acid

30 70 30 Elution of Flavonols

35 100 0 Re-equilibration

Quantification:
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If pure Caftaric Acid standard is unavailable, quantify as Caffeic Acid Equivalents

(Caftaric acid signal is roughly proportional to the caffeic moiety).

Self-Validation: GRP elutes before caftaric acid due to the increased polarity of the

glutathione conjugate.

Bioactivity & Pharmacokinetics (Drug Development)
For pharmaceutical applications, caftaric acid is investigated as a prodrug for caffeic acid.

Bioavailability Pathway
Caftaric acid is relatively stable in the stomach but undergoes hydrolysis in the small intestine

and by colonic microbiota.

Hydrolysis: Esterases cleave the tartaric acid moiety, releasing free Caffeic Acid.

Absorption: Free caffeic acid is absorbed via monocarboxylic acid transporters (MCT).

Metabolism: Hepatic conjugation (methylation/sulfation) follows absorption.

Therapeutic Potential
Antioxidant: High radical scavenging activity (DPPH/ABTS assays) due to the catechol

group.

Anti-inflammatory: Inhibits COX-2 expression.

Gut Health: Acts as a prebiotic substrate for Lactobacillus species.
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Caption: Pharmacokinetic fate of caftaric acid, highlighting hydrolysis to the active caffeic acid

form.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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